4-(Difluoromethoxy)-3-nitrobenzoic acid
Description
4-(Difluoromethoxy)-3-nitrobenzoic acid is a nitrobenzoic acid derivative characterized by a difluoromethoxy group (-OCF₂H) at the para position (C4) and a nitro group (-NO₂) at the meta position (C3) on the aromatic ring. The electron-withdrawing nature of both substituents likely enhances its acidity and influences its reactivity in synthesis .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBVFSSLGYGGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906747-90-8 | |
| Record name | 4-(difluoromethoxy)-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of Precursors
The initial step involves nitration of suitable aromatic compounds, typically 3- or 4-substituted benzoic derivatives, to introduce the nitro group at the desired position.
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration of chlorofluorobenzene derivatives | Concentrated nitric acid, sulfuric acid | 20-25°C, 2-3 hours | 88-96.2 | High molar yields; regioselectivity depends on substituents |
Research Findings:
Patents indicate that nitration of chlorinated fluorobenzene derivatives yields high purity nitrobenzoic acids with yields exceeding 90%. For example, one patent reports a molar yield of 96.2% for 2-chloro-4-fluoro-5-nitrobenzoic acid via nitration of the corresponding trichloromethyl derivative.
Conversion of Nitrobenzoic Acid Derivatives to Corresponding Amides and Amines
Following nitration, the nitrobenzoic acid derivatives are converted into amides or amines, which serve as intermediates for further functionalization.
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amide formation | Acetic anhydride or acetamide derivatives | Reflux, 3-4 hours | Variable, typically 85-94 | Facilitates subsequent reduction or substitution |
| Reduction to amines | Raney Nickel, hydrazine hydrate | Reflux, 4 hours | 88-92 | Complete reduction of nitro groups to amino groups |
Research Findings:
In one study, the reduction of nitro groups to amino groups using Raney Nickel and hydrazine hydrate achieved yields of approximately 90%, with reaction monitoring via TLC and HPLC confirming completion.
Introduction of the Difluoromethoxy Group
The key functionalization involves substituting the hydroxyl or amino groups with the difluoromethoxy moiety, typically via halogenation and nucleophilic substitution.
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Difluoromethoxy installation | Difluoromethylenchloride, PEG-600 | 50-75°C, 70-74 hours | 70-94.6 | In situ fluorination; process optimized for industrial scale |
Research Findings:
A notable method involves reacting 4-hydroxybenzoic derivatives with difluoromethylenchloride in the presence of PEG-600 as a phase transfer catalyst, yielding the difluoromethoxy derivative with yields up to 94.6%. The process involves initial fluorination followed by purification steps.
Carboxylation to Form Benzoic Acid
The final step involves oxidation or carboxylation of the aromatic intermediates to form the benzoic acid structure.
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidative carboxylation | Potassium permanganate or potassium dichromate | Reflux, 2-4 hours | 80-92 | Ensures high purity of the final acid |
Research Findings:
Oxidation of methyl or related intermediates under controlled conditions yields the target benzoic acid with high efficiency. Patents describe oxidation using potassium permanganate, achieving yields above 90%.
Summary of Preparation Pathway
The synthesis pathway can be summarized as follows:
- Nitration of chlorofluorobenzene derivatives to introduce the nitro group.
- Conversion of nitrated intermediates into amides or amines via reduction or substitution.
- Installation of the difluoromethoxy group through nucleophilic substitution with difluoromethylenchloride.
- Oxidation or carboxylation to form the benzoic acid derivative.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Reduction: The major product is 4-(Difluoromethoxy)-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Scientific Research Applications
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial properties of compounds similar to DFM-NBA. For instance, derivatives of difluoromethylated benzoic acids have shown significant activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains . This suggests that DFM-NBA could potentially serve as a scaffold for developing new antibacterial agents.
Pulmonary Fibrosis Treatment
A notable study investigated the effects of a compound closely related to DFM-NBA on pulmonary fibrosis. The research demonstrated that this compound significantly reduced epithelial-mesenchymal transition (EMT) induced by TGF-β1 in vitro and alleviated symptoms in an in vivo rat model of bleomycin-induced pulmonary fibrosis. Key findings included:
- Reduction in lung inflammation and fibrosis.
- Decreased expression of α-SMA, hydroxyproline, and total collagen in lung tissues.
- Improvement in overall lung function metrics .
These findings indicate that DFM-NBA could be explored further as a therapeutic agent for fibrotic diseases.
Synthesis of Functionalized Polymers
DFM-NBA can act as a building block for synthesizing functionalized polymers. The difluoromethoxy group can facilitate specific interactions within polymer matrices, enhancing properties like thermal stability and mechanical strength. Such polymers could find applications in coatings, adhesives, and other materials requiring enhanced performance characteristics.
Late-stage Difluoromethylation
The compound is also relevant in synthetic organic chemistry as an intermediate for late-stage difluoromethylation reactions. These reactions allow for the selective installation of difluoromethyl groups onto complex molecules, which can significantly alter their biological activity and pharmacokinetic properties . This makes DFM-NBA an attractive candidate for drug discovery processes where fluorinated compounds are often preferred due to their enhanced metabolic stability.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-(Difluoromethoxy)-3-nitrobenzoic acid with key structural analogs, emphasizing substituent variations, molecular properties, and applications:
Key Differences and Implications
Substituent Electronic Effects
- Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) in the target compound is a stronger EWG than methoxy (-OCH₃) or amino (-NH₂) groups, increasing the acidity of the carboxylic acid moiety. This property is critical in reactions requiring deprotonation, such as esterification or amide coupling . Nitro groups at C3 enhance electrophilic substitution resistance but facilitate reduction reactions, a pathway exploited in synthesizing amines or heterocycles .
Biological Activity
4-(Difluoromethoxy)-3-nitrobenzoic acid (CAS No. 906747-90-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Chemical Formula : CHFNO
- Molecular Weight : 221.14 g/mol
- Structure : The compound features a benzoic acid backbone with a nitro group and a difluoromethoxy substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating pro-inflammatory cytokines.
- Antioxidant Properties : It displays significant antioxidant activity, potentially protecting cells from oxidative stress.
The biological effects of this compound are thought to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.
- Receptor Binding : It may bind to specific receptors, modulating cellular signaling pathways related to inflammation and cancer progression.
Case Study 1: Anticancer Activity
A study on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 15 µM, indicating significant potency against these cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its role as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, suggesting a protective effect against tissue damage.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Anticancer Activity | IC = 15 µM on breast cancer cells | |
| Anti-inflammatory Effects | Reduced paw edema and inflammatory cell infiltration | |
| Antioxidant Activity | Significant antioxidant effects observed |
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(difluoromethoxy)-3-nitrobenzoic acid?
Answer:
A common approach involves sequential functionalization of the benzoic acid scaffold. For example:
- Step 1: Nitration of 4-hydroxybenzoic acid to introduce the nitro group at the 3-position .
- Step 2: Difluoromethylation of the hydroxyl group using reagents like chlorodifluoromethane under basic conditions (e.g., KOH/THF) .
- Step 3: Purification via acid-base extraction (e.g., ethyl acetate partitioning after HCl acidification) and recrystallization .
Key Considerations: Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm purity via melting point analysis or HPLC .
Basic: How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural analogs?
Answer:
- ¹H NMR: The difluoromethoxy group (-OCF₂H) shows a characteristic triplet (~6.5–7.0 ppm, J = 70–75 Hz) due to coupling with fluorine atoms. The aromatic protons exhibit splitting patterns consistent with nitro and difluoromethoxy substituents .
- ¹⁹F NMR: A singlet near -80 ppm confirms the -OCF₂H group .
- IR: Stretching vibrations at ~1530 cm⁻¹ (NO₂ asymmetric) and ~1720 cm⁻¹ (carboxylic acid C=O) are diagnostic .
Advanced: How does the electron-withdrawing nature of the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution?
Answer:
The -OCF₂H group is strongly electron-withdrawing (σₚ ~0.43), which:
- Activates the aromatic ring toward electrophilic attack at positions ortho/para to the substituent, but the nitro group at C3 directs further reactions to specific sites .
- Reduces basicity of the carboxylic acid (pKa ~2.5–3.0), impacting solubility in aqueous media.
Experimental Validation: Compare reaction rates with analogs (e.g., methoxy or trifluoromethoxy derivatives) in Suzuki coupling or esterification reactions .
Advanced: What computational methods are suitable for predicting the molecular docking behavior of this compound with biological targets?
Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces and HOMO-LUMO gaps .
- Molecular Dynamics (MD): Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2) using software like GROMACS, focusing on hydrogen bonding with the nitro and carboxylic acid groups .
- ADMET Prediction: Use tools like SwissADME to assess pharmacokinetic properties (e.g., LogP ~1.8, moderate BBB permeability) .
Basic: What are the recommended safety protocols for handling this compound in the laboratory?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood due to potential dust formation.
- Spill Management: Neutralize with sodium bicarbonate, then collect with inert absorbent (e.g., vermiculite) .
- Storage: Keep in a cool, dry place (<25°C) away from strong oxidizers .
Advanced: How can derivatization of this compound enhance its application in photodynamic therapy or drug delivery?
Answer:
- Esterification: Convert the carboxylic acid to a methyl ester to improve cell membrane permeability.
- Conjugation with Targeting Moieties: Attach folate or peptide ligands via amide bonds for tumor-specific delivery .
- Photoactivation: Introduce a nitro-reductase-sensitive group (e.g., azobenzene) for light-controlled drug release .
Case Study: Analogous compounds (e.g., 4-(5’-fluorouracil-methyl)-3-nitrobenzoic acid) show controlled release under UV light (λ = 365 nm) with 85% efficiency .
Basic: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- HPLC Method: Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 20 min. Detect at 254 nm .
- LC-MS/MS: Identify impurities (e.g., residual difluoromethanol) via MRM transitions (e.g., m/z 229 → 183) .
- Limit of Detection: Achieve <0.1% impurity levels using high-resolution Q-TOF mass spectrometry .
Advanced: How do steric and electronic effects of the difluoromethoxy group impact crystallographic packing?
Answer:
- X-ray Diffraction: The -OCF₂H group creates a gauche conformation, leading to intermolecular C-F···H-O hydrogen bonds (2.8–3.2 Å) .
- Packing Efficiency: Compare with 3-nitro-4-methoxybenzoic acid; difluoromethoxy reduces crystal symmetry (e.g., monoclinic vs. orthorhombic) due to bulkier substituents .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
